Cas no 1539608-27-9 (6-amino-1,3-benzothiazole-2-carboxylic acid)

6-Amino-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound featuring both amino and carboxylic acid functional groups on a benzothiazole scaffold. This structure makes it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of reactive sites allows for further functionalization, enabling its use in the synthesis of biologically active molecules. Its benzothiazole core is known for contributing to enhanced stability and binding affinity in medicinal chemistry applications. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended due to its sensitivity to light and moisture.
6-amino-1,3-benzothiazole-2-carboxylic acid structure
1539608-27-9 structure
商品名:6-amino-1,3-benzothiazole-2-carboxylic acid
CAS番号:1539608-27-9
MF:C8H6N2O2S
メガワット:194.210440158844
CID:6032195
PubChem ID:82656962

6-amino-1,3-benzothiazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-amino-1,3-benzothiazole-2-carboxylic acid
    • 2-Benzothiazolecarboxylic acid, 6-amino-
    • EN300-6490201
    • 1539608-27-9
    • 6-aminobenzo[d]thiazole-2-carboxylic acid
    • インチ: 1S/C8H6N2O2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,9H2,(H,11,12)
    • InChIKey: FFVNPRRNPSFVLE-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(N)=CC=C2N=C1C(O)=O

計算された属性

  • せいみつぶんしりょう: 194.01499861g/mol
  • どういたいしつりょう: 194.01499861g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 104Ų

じっけんとくせい

  • 密度みつど: 1.604±0.06 g/cm3(Predicted)
  • ふってん: 473.8±37.0 °C(Predicted)
  • 酸性度係数(pKa): 3.21±0.30(Predicted)

6-amino-1,3-benzothiazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6490201-10.0g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
10g
$5652.0 2023-05-25
Enamine
EN300-6490201-0.5g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
0.5g
$1262.0 2023-05-25
Enamine
EN300-6490201-0.1g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
0.1g
$1157.0 2023-05-25
Enamine
EN300-6490201-2.5g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
2.5g
$2576.0 2023-05-25
Enamine
EN300-6490201-1.0g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
1g
$1315.0 2023-05-25
Enamine
EN300-6490201-5.0g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
5g
$3812.0 2023-05-25
Enamine
EN300-6490201-0.25g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
0.25g
$1209.0 2023-05-25
Enamine
EN300-6490201-0.05g
6-amino-1,3-benzothiazole-2-carboxylic acid
1539608-27-9
0.05g
$1104.0 2023-05-25

6-amino-1,3-benzothiazole-2-carboxylic acid 関連文献

6-amino-1,3-benzothiazole-2-carboxylic acidに関する追加情報

Recent Advances in the Study of 6-Amino-1,3-benzothiazole-2-carboxylic Acid (CAS: 1539608-27-9): A Comprehensive Research Brief

The compound 6-amino-1,3-benzothiazole-2-carboxylic acid (CAS: 1539608-27-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential therapeutic applications. The focus is on recent studies published within the last three years, ensuring the information is both current and relevant to ongoing research efforts.

Recent studies have demonstrated that 6-amino-1,3-benzothiazole-2-carboxylic acid serves as a key intermediate in the synthesis of benzothiazole-based pharmacophores. Its structural features, including the amino and carboxylic acid functional groups, make it a valuable scaffold for designing novel bioactive molecules. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the development of kinase inhibitors targeting cancer-related pathways. The study highlighted its role in enhancing binding affinity and selectivity, underscoring its potential in oncology drug development.

In addition to its applications in oncology, 6-amino-1,3-benzothiazole-2-carboxylic acid has shown promise in antimicrobial research. A 2022 paper in Bioorganic & Medicinal Chemistry Letters detailed its incorporation into novel antibacterial agents, demonstrating efficacy against multidrug-resistant strains. The study emphasized the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that could pave the way for next-generation antibiotics. These findings align with the growing need for new antimicrobial strategies in the face of rising antibiotic resistance.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 6-amino-1,3-benzothiazole-2-carboxylic acid. A 2023 study in Organic Process Research & Development introduced a scalable and cost-effective synthesis route, addressing previous challenges related to yield and purity. The new method employs green chemistry principles, reducing the environmental impact while maintaining high efficiency. This development is particularly significant for industrial-scale applications, where reproducibility and sustainability are critical.

Looking ahead, the potential of 6-amino-1,3-benzothiazole-2-carboxylic acid extends beyond its current applications. Emerging research suggests its utility in neurodegenerative disease models, particularly in modulating protein aggregation pathways. Preliminary data from a 2024 study in ACS Chemical Neuroscience indicate its neuroprotective effects in vitro, opening new avenues for Alzheimer's and Parkinson's disease research. While further validation is needed, these findings underscore the compound's versatility and broad therapeutic potential.

In conclusion, 6-amino-1,3-benzothiazole-2-carboxylic acid (CAS: 1539608-27-9) represents a multifaceted compound with significant implications for drug discovery and development. Its applications span oncology, antimicrobial therapy, and neurodegenerative diseases, supported by robust synthetic methodologies. As research continues to evolve, this compound is poised to play a pivotal role in addressing unmet medical needs, making it a focal point for future investigations in chemical biology and medicinal chemistry.

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